molecular formula C21H24N2O4 B11272875 N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-[4-(pentan-2-yl)phenoxy]acetohydrazide

N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-[4-(pentan-2-yl)phenoxy]acetohydrazide

Cat. No.: B11272875
M. Wt: 368.4 g/mol
InChI Key: KUOXOPXBALDFFE-WSDLNYQXSA-N
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Description

N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-[4-(PENTAN-2-YL)PHENOXY]ACETOHYDRAZIDE is a complex organic compound that features a benzodioxole moiety and a phenoxyacetohydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-[4-(PENTAN-2-YL)PHENOXY]ACETOHYDRAZIDE typically involves a multi-step process:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde.

    Preparation of the Phenoxyacetohydrazide: This involves the reaction of 4-(pentan-2-yl)phenol with chloroacetic acid to form the phenoxyacetic acid, which is then converted to the hydrazide using hydrazine hydrate.

    Condensation Reaction: The final step involves the condensation of the benzodioxole aldehyde with the phenoxyacetohydrazide under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-[4-(PENTAN-2-YL)PHENOXY]ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenoxy or benzodioxole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound could be explored for its potential anticancer, antimicrobial, or anti-inflammatory properties.

    Materials Science: It may be used in the development of new materials with specific electronic or optical properties.

    Biological Studies: The compound could serve as a probe or inhibitor in biochemical assays.

Mechanism of Action

The mechanism of action of N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-[4-(PENTAN-2-YL)PHENOXY]ACETOHYDRAZIDE would depend on its specific application. For instance, if used as an anticancer agent, it might inhibit cell proliferation by interfering with DNA synthesis or inducing apoptosis. The molecular targets could include enzymes or receptors involved in these pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-(1,3-benzodioxol-5-yl)methylidene]-4-chloroaniline
  • N-{4-[(2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide

Uniqueness

N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-[4-(PENTAN-2-YL)PHENOXY]ACETOHYDRAZIDE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness could be leveraged in the design of new drugs or materials with tailored properties.

Properties

Molecular Formula

C21H24N2O4

Molecular Weight

368.4 g/mol

IUPAC Name

N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-(4-pentan-2-ylphenoxy)acetamide

InChI

InChI=1S/C21H24N2O4/c1-3-4-15(2)17-6-8-18(9-7-17)25-13-21(24)23-22-12-16-5-10-19-20(11-16)27-14-26-19/h5-12,15H,3-4,13-14H2,1-2H3,(H,23,24)/b22-12+

InChI Key

KUOXOPXBALDFFE-WSDLNYQXSA-N

Isomeric SMILES

CCCC(C)C1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC3=C(C=C2)OCO3

Canonical SMILES

CCCC(C)C1=CC=C(C=C1)OCC(=O)NN=CC2=CC3=C(C=C2)OCO3

Origin of Product

United States

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